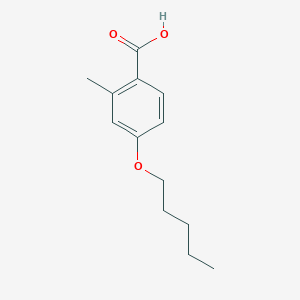

2-Methyl-4-n-pentoxybenzoic acid

Description

2-Methyl-4-n-pentoxybenzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and an n-pentoxy (O-pentyl) group at the 4-position of the aromatic ring.

Propriétés

IUPAC Name |

2-methyl-4-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-11-6-7-12(13(14)15)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDDMDYSCZOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-pentoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-methyl-4-hydroxybenzoic acid with n-pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the alkylation of 2-methyl-4-hydroxybenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-n-pentoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-n-pentoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Applications De Recherche Scientifique

2-Methyl-4-n-pentoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-n-pentoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The table below highlights key structural differences between 2-methyl-4-n-pentoxybenzoic acid and related compounds from the evidence:

*logP (octanol-water partition coefficient) estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The n-pentoxy group in the target compound confers higher logP (~3.5–4.0) compared to 4-hydroxybenzoic acid (logP ~1.5) due to its longer alkyl chain. This suggests superior membrane permeability but lower aqueous solubility .

- Electronic Effects : The electron-donating pentoxy group reduces the acidity of the carboxylic acid (predicted pKa ~4.5–5.0) compared to 4-hydroxybenzoic acid (pKa ~4.5), where the hydroxyl group is more electron-withdrawing .

Physical and Chemical Properties

- Solubility : The pentoxy group’s hydrophobicity likely results in lower water solubility than 4-hydroxybenzoic acid but higher than bulky analogs like the benzyloxy/methoxy derivative .

- Thermal Stability : Ether linkages (as in the target compound) generally exhibit higher thermal stability compared to amides or amines due to reduced hydrogen-bonding interactions .

Activité Biologique

2-Methyl-4-n-pentoxybenzoic acid is a compound of interest in medicinal chemistry and biological research due to its potential antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-n-pentoxybenzoic acid is . The structure features a methyl group at the 2-position and a pentoxy group at the 4-position of the benzoic acid moiety, which contributes to its unique chemical properties.

The biological activity of 2-Methyl-4-n-pentoxybenzoic acid is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The lipophilicity conferred by the pentoxy group enhances its bioavailability, potentially allowing it to penetrate cell membranes more effectively.

Antimicrobial Activity

Research indicates that 2-Methyl-4-n-pentoxybenzoic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin synthesis, 2-Methyl-4-n-pentoxybenzoic acid can diminish inflammation in various biological models .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at Kyushu University evaluated the compound's effectiveness against silkworm larvae infected with pathogenic bacteria. Results showed a marked reduction in mortality rates among treated larvae compared to controls, indicating its potential as a biopesticide .

- Inflammation Model : In a murine model of acute inflammation, administration of 2-Methyl-4-n-pentoxybenzoic acid resulted in significantly lower levels of inflammatory cytokines compared to untreated controls. This suggests that the compound may be effective in managing conditions characterized by excessive inflammation.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

To understand the uniqueness of 2-Methyl-4-n-pentoxybenzoic acid, it is important to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Pentoxybenzoic Acid | Lacks methyl group at the 2-position | Weaker antimicrobial activity |

| 2-Methylbenzoic Acid | Lacks pentoxy group at the 4-position | Reduced anti-inflammatory effects |

| Ethyl 2-methyl-4-n-butoxybenzoylformate | Similar structure with butoxy group | Different solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.